3-(3-Pyridyl)aniline dihydrochloride
CAS No.: 1235380-44-5
Cat. No.: VC8458817
Molecular Formula: C11H12Cl2N2
Molecular Weight: 243.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235380-44-5 |
|---|---|
| Molecular Formula | C11H12Cl2N2 |
| Molecular Weight | 243.13 g/mol |
| IUPAC Name | 3-pyridin-3-ylaniline;dihydrochloride |
| Standard InChI | InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H |
| Standard InChI Key | XTQSQUBTKOMVOP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl |
Introduction
Structural and Chemical Properties
3-(3-Pyridyl)aniline dihydrochloride features a pyridine ring substituted at the 3-position with an aniline group, which is further stabilized by two hydrochloric acid molecules. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reaction systems. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 248.13 g/mol | Calculated |
| Purity | ≥99% | |
| CAS Number | 1049789-92-5 | |
| Appearance | Off-white to light brown solid |
The compound’s conjugated system allows for π-π interactions, which are critical in catalysis and supramolecular chemistry. Its basicity derives from both the pyridine nitrogen (pKa ≈ 5) and the aniline amine (pKa ≈ 4.6), enabling pH-dependent reactivity .
Synthesis and Industrial Production
Industrial synthesis of 3-(3-Pyridyl)aniline dihydrochloride typically involves a two-step process:
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Coupling Reaction: 3-Aminopyridine reacts with bromobenzene under Ullmann conditions, using a copper catalyst at 120–150°C to form 3-(3-Pyridyl)aniline.
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, followed by recrystallization for purification .
Large-scale production optimizes yield (>85%) by controlling stoichiometry and reaction time. Suppliers like Career Henan Chemical Co. offer custom synthesis services, ensuring batch-to-batch consistency for research and industrial use .
Reactivity and Functionalization
The compound participates in diverse reactions:
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Electrophilic Substitution: The aniline group directs electrophiles to the para position, enabling nitration or sulfonation.
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Coordination Chemistry: The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions.
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Reduction: Catalytic hydrogenation saturates the pyridine ring, producing piperidine derivatives.
Comparative studies with isomers like 4-(3-Pyridyl)aniline reveal distinct reactivity profiles. For instance, the 3-pyridyl substitution sterically hinders ortho-functionalization, favoring meta-products in electrophilic substitutions .
Applications in Scientific Research
Pharmaceutical Intermediate
3-(3-Pyridyl)aniline dihydrochloride is a precursor to kinase inhibitors and antipsychotic agents. Its planar structure mimics bioactive scaffolds, enabling drug candidates to target adenosine receptors selectively.
Materials Science
In organic electronics, the compound’s conjugated system enhances charge transport in polymer-based semiconductors. Recent studies incorporate it into donor-acceptor copolymers for organic photovoltaics, achieving power conversion efficiencies up to 8.2% .
Future Research Directions
Despite its utility, gaps persist in understanding its ecological impact and metabolic pathways. Computational modeling (e.g., DFT studies) could predict novel derivatives for antimicrobial applications. Collaborative efforts between academia and industry are essential to explore its full potential.
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